
2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthoxyphényl 2-(4-isobutylphényl)propanoate est un composé organique de formule moléculaire C20H24O3. Il est connu pour sa structure chimique unique, qui combine un groupe méthoxyphényle avec un groupe isobutylphényle par l’intermédiaire d’une liaison propanoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-méthoxyphényl 2-(4-isobutylphényl)propanoate implique généralement l’estérification du 2-méthoxyphénol avec l’acide 2-(4-isobutylphényl)propanoïque. La réaction est généralement effectuée en présence d’un déshydratant tel que l’acide sulfurique ou d’un catalyseur comme l’acide p-toluènesulfonique pour faciliter le processus d’estérification. Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant organique comme le toluène ou le dichlorométhane pour obtenir le produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de 2-méthoxyphényl 2-(4-isobutylphényl)propanoate peut impliquer des procédés à écoulement continu pour améliorer l’efficacité et le rendement. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs sont essentiels pour la production à grande échelle. De plus, des techniques de purification telles que la distillation et la cristallisation sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthoxyphényl 2-(4-isobutylphényl)propanoate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former des quinones correspondantes.
Réduction : La liaison ester peut être réduite pour produire des dérivés d’alcool.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration et l’halogénation.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone ou d’hydrure de lithium et d’aluminium.
Principaux produits formés
Oxydation : Quinones et acides carboxyliques.
Réduction : Alcools et alcanes.
Substitution : Dérivés nitro, composés halogénés.
Applications de la recherche scientifique
Le 2-méthoxyphényl 2-(4-isobutylphényl)propanoate a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et analgésiques.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Applications De Recherche Scientifique
2-methoxyphenyl 2-(4-isobutylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
Le mécanisme d’action du 2-méthoxyphényl 2-(4-isobutylphényl)propanoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l’activité des enzymes cyclooxygénases, ce qui entraîne une production réduite de médiateurs pro-inflammatoires. De plus, les caractéristiques structurales du composé lui permettent d’interagir avec les membranes cellulaires, influençant la fluidité de la membrane et les voies de signalisation .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxyphényl 2-(4-isobutylphényl)propanoate
- 2-méthoxyphényl 2-(4-tert-butylphényl)propanoate
- 2-méthoxyphényl 2-(4-méthylphényl)propanoate
Unicité
Le 2-méthoxyphényl 2-(4-isobutylphényl)propanoate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour la recherche et les applications ciblées .
Propriétés
Numéro CAS |
75553-31-0 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C20H24O3/c1-14(15-10-12-16(13-11-15)20(2,3)4)19(21)23-18-9-7-6-8-17(18)22-5/h6-14H,1-5H3 |
Clé InChI |
NMEMSFUTWQKELY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


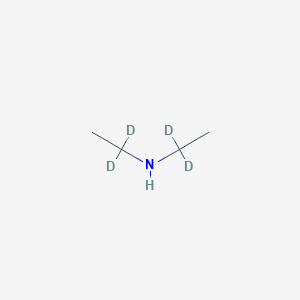
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
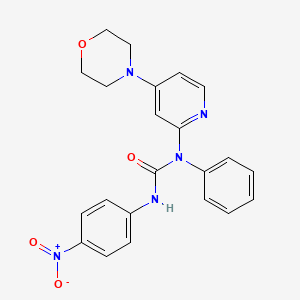


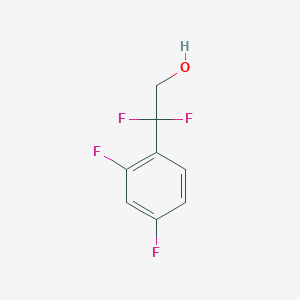
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)
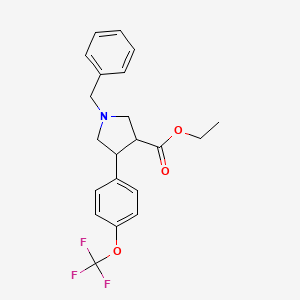
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
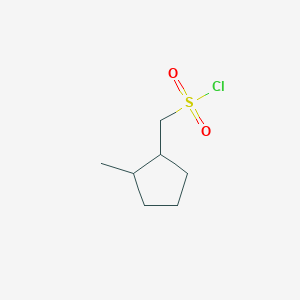
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)

